molecular formula C24H40O B13826746 (6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one

(6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one

Cat. No.: B13826746
M. Wt: 344.6 g/mol
InChI Key: SBOCYPUKNYDTSX-DMLVRTFPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one typically involves the coupling of isoprene units through a series of reactions. One common method involves the use of hexaprenyl halide, which is reacted with a monoprenyl derivative of menadiol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at low temperatures .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the desired terpenoid by optimizing the fermentation conditions, such as pH, temperature, and nutrient availability .

Chemical Reactions Analysis

Types of Reactions

(6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated terpenoids, and various substituted compounds.

Scientific Research Applications

(6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one is unique due to its specific structure and the presence of multiple conjugated double bonds, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C24H40O

Molecular Weight

344.6 g/mol

IUPAC Name

(6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one

InChI

InChI=1S/C24H40O/c1-20(2)12-9-14-22(4)16-11-18-23(5)17-10-15-21(3)13-7-8-19-24(6)25/h12-13,16-17H,7-11,14-15,18-19H2,1-6H3/b21-13+,22-16+,23-17+

InChI Key

SBOCYPUKNYDTSX-DMLVRTFPSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCCC(=O)C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCCC(=O)C)C)C)C)C

Origin of Product

United States

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